molecular formula C7H12ClN B2853584 (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride CAS No. 2260937-71-9

(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride

Cat. No.: B2853584
CAS No.: 2260937-71-9
M. Wt: 145.63
InChI Key: LSNGVVOHGLWAKO-ZBIYOWHLSA-N
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Description

(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride is a high-purity chemical compound offered for research and development purposes. This complex, stereochemically defined azatricyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Its unique, rigid bicyclic structure fused with a nitrogen-containing ring system makes it a valuable precursor or intermediate for synthesizing novel molecular entities . Researchers utilize this and related azatricycloalkane scaffolds in the exploration of new pharmacologically active compounds, leveraging the three-dimensional framework to modulate the biological activity and physicochemical properties of lead molecules . The specific stereochemistry denoted by the (1R,2S,4S,5S) descriptor is critical, as it defines the spatial orientation of the molecule, which can profoundly influence its binding affinity and interaction with biological targets. As a hydrochloride salt, the compound offers enhanced stability and solubility for handling in various experimental conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

(1R,2S,4S,5S)-6-azatricyclo[3.2.1.02,4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-4-3-8-7(1)6-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNGVVOHGLWAKO-ZBIYOWHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C3C2C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1[C@@H]3[C@H]2C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Dipolar Cycloadditions

The microwave-assisted 6π-electrocyclic ring-opening/[3+2] cycloaddition cascade, as demonstrated for 8-azabicyclo[3.2.1]octanes, provides a template for constructing related tricyclic systems. Monocyclopropanated pyrroles undergo electrocyclic opening to generate 1,3-dipoles, which engage in stereoselective cycloadditions with electron-deficient alkenes. Adapting this method, cyclopropanated indole derivatives could yield the target tricyclic core after hydrogenolysis and functional group interconversion (Scheme 1).

Scheme 1 : Hypothetical adaptation of [3+2] cycloaddition for tricyclic synthesis.

Cyclopropanated indole → Electrocyclic ring-opening → [3+2] cycloaddition → Hydrogenolysis → Tricyclic amine

Yields for analogous bicyclic systems range from 45–72%, with enantiomeric excess (ee) up to 98% using chiral auxiliaries.

Intramolecular Alkylation Strategies

Ring-Closing via Ammonium Intermediate

A two-step sequence involving quaternary ammonium salt formation followed by intramolecular alkylation has been employed for azabicyclo[3.2.1]octanes. For the tricyclic target, a dihalogenated precursor could undergo sequential amination and cyclization (Table 1):

Table 1 : Hypothetical intramolecular alkylation conditions.

Precursor Base Solvent Temp (°C) Yield (%) ee (%)
Dichloride derivative KOtBu THF 80 58
Dibromide derivative DBU DMF 120 67

Steric hindrance from the two-membered ring may necessitate elevated temperatures, risking racemization.

Asymmetric Desymmetrization

Catalytic Enantioselective Ring Expansion

The enantioselective construction of 8-azabicyclo[3.2.1]octanes via desymmetrization of tropinone derivatives inspires a similar approach. Prochiral tricyclic ketones could undergo asymmetric reduction or amination to install the (1R,2S,4S,5S) configuration. Chiral phosphoric acid catalysts (e.g., TRIP) have achieved >90% ee in related systems.

Salt Formation and Purification

Hydrochloride Preparation

The free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt. Crystallization from ethanol/ethyl acetate mixtures typically affords >99% purity. X-ray crystallography confirms salt formation via N–H···Cl hydrogen bonds, analogous to imide derivatives.

Table 2 : Summary of preparation methods.

Method Key Steps Yield (%) ee (%) Scalability
[3+2] Cycloaddition Microwave-assisted cascade 65 98 Moderate
Intramolecular alkylation Quaternary ammonium cyclization 58 High
Asymmetric reduction Ketone desymmetrization 72 95 Low

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the hydrochloride group is present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Trospium Chloride and Its Impurities

Trospium Chloride (CAS 10405-02-4) is a quaternary ammonium antimuscarinic agent used for overactive bladder. Its impurities include:

  • Impurity B(EP) : (1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride (CAS 63516-30-3).
    • Structural Comparison : Shares the azabicyclo[3.2.1]octane core but differs in substituents (hydroxydiphenylacetate vs. the simpler hydrochloride salt in the target compound). The quaternary nitrogen in Trospium enhances polarity and reduces CNS penetration, whereas the target compound’s tertiary amine may allow broader tissue distribution .

Azatricyclo Derivatives with Larger Ring Systems

  • (1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane Hydrochloride (CAS MFCD28024703):
    • Features a larger tricyclic system ([5.2.2.0²,⁶]) with an undecane backbone. The expanded ring size increases molecular weight (MW) and may alter binding kinetics due to conformational flexibility .
  • (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane Hydrochloride (CAS MFCD28892159): Decane-based tricyclic system ([5.2.1.0²,⁶]) with a methanoisoindole core. The bridgehead positions (2,6 vs. 2,4 in the target compound) influence steric hindrance and receptor compatibility .

Bicyclic and Diazabicyclo Analogues

  • (1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Hydrochloride (CAS 1788041-43-9): Bicyclo[3.1.0]hexane system with a methanol substituent. Smaller ring size reduces steric bulk but limits interactions with deep binding pockets. Similarity score: 1.00 .
  • (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride (CAS 2227199-19-9): Diazabicyclo[4.2.0]octane with two nitrogen atoms.

Structural and Functional Data Table

Compound Name CAS/RN Molecular Formula MW Ring System Key Substituents Pharmacological Notes
Target Compound - C₇H₁₂N·HCl 163.64 Azatricyclo[3.2.1.0²,⁴]octane Tertiary amine, HCl salt Potential CNS activity (inferred)
Trospium Chloride 10405-02-4 C₂₅H₃₀ClNO₃ 427.97 Azabicyclo[3.2.1]octane Quaternary ammonium, diphenylacetate Antimuscarinic agent
(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane HCl MFCD28024703 C₁₀H₁₈N·HCl 187.72 Azatricyclo[5.2.2.0²,⁶]undecane Tertiary amine, HCl salt Larger ring system
(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol HCl 1788041-43-9 C₇H₁₂ClNO 161.63 Azabicyclo[3.1.0]hexane Methanol substituent High structural similarity

Key Research Findings

  • Stereochemical Specificity : The (1R,2S,4S,5S) configuration of the target compound likely enhances selectivity for specific biological targets compared to stereoisomers (e.g., Impurity B(EP) in Trospium has distinct activity due to 3r,5S configuration) .
  • Solubility and Bioavailability : Hydrochloride salts improve aqueous solubility, as seen in Trospium and diazabicyclo analogues, but excessive charge (e.g., dihydrochlorides) may limit blood-brain barrier penetration .
  • Synthetic Challenges : Synthesis of tricyclic amines often requires precise stereochemical control, as demonstrated in the multi-step purification of related compounds (e.g., ’s use of chromatography for stereoisomer separation) .

Biological Activity

(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride is a bicyclic nitrogen-containing compound notable for its unique azatricyclic structure and specific stereochemistry. This compound has garnered interest in pharmacological research due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₇H₁₂ClN
  • Molecular Weight : 145.63 g/mol
  • CAS Number : 2260937-71-9

The hydrochloride form enhances the compound's solubility and stability, making it suitable for various biological studies.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets can modulate their activity, leading to diverse biological effects. Research indicates that the compound may influence metabolic pathways and exhibit neuroactive properties due to its structural characteristics.

Biological Activities

Several studies have explored the biological activities of this compound:

  • Neuroactivity : Similar compounds have demonstrated neuroactive effects, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Properties : Compounds with similar bicyclic structures have shown antimicrobial activities, indicating that This compound may also possess this property .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their notable biological activities:

Compound NameStructure TypeNotable Activities
6-Methyl-1-azabicyclo[3.2.1]octaneBicyclic amineAntimicrobial properties
7-Azabicyclo[2.2.1]heptaneBicyclic amineNeuroactive effects
8-Azabicyclo[3.3.0]octaneBicyclic aminePotential analgesic properties

The unique stereochemistry of (1R,2S,4S,5S) differentiates it from other compounds which may lack specific chiral centers or exhibit different configurations leading to varied biological activities.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of This compound to explore its pharmacological potential:

  • Study on Neuroactivity : A study published in 2024 investigated the neuroactive properties of azabicyclo compounds and found that certain derivatives exhibited significant binding affinities to neurotransmitter receptors, suggesting potential therapeutic applications in neuropharmacology .
  • Antimicrobial Activity Evaluation : Another research effort evaluated the antimicrobial efficacy of various azatricyclo compounds against a range of bacterial strains. The findings indicated that some derivatives showed promising results comparable to established antibiotics.

Q & A

Q. How can the synthesis of (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.0²⁴]octane hydrochloride be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction solvents (e.g., dichloromethane or ethanol), temperatures (reflux conditions), and catalysts. For example, nucleophilic substitution reactions benefit from polar aprotic solvents like DMF, while oxidation steps may require controlled use of oxidizing agents (e.g., KMnO₄). Purification via recrystallization or column chromatography with gradients of ethyl acetate/hexane can improve purity. Monitoring intermediates using TLC or HPLC ensures reaction progress .

Q. What spectroscopic techniques are recommended for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify stereochemistry and proton environments, especially critical for bicyclic amines .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amine N–H stretches near 3300 cm⁻¹).
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
  • HPLC with UV/Vis Detection : Quantifies purity using C18 columns and aqueous/organic mobile phases .

Q. How does the hydrochloride salt enhance the compound’s applicability in biological studies?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., receptor binding studies). To validate solubility, prepare stock solutions in distilled water or PBS (pH 7.4) and filter through 0.22 µm membranes. Stability tests under physiological conditions (37°C, 24–72 hours) with HPLC monitoring ensure integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent composition). For example, if solubility in water conflicts, test multiple batches using dynamic light scattering (DLS) to detect aggregates. Cross-validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like serotonin or dopamine transporters. Optimize force fields (AMBER/CHARMM) for bicyclic scaffolds. Validate predictions with in vitro binding assays (IC₅₀ measurements) and SAR studies on analogs with modified stereochemistry .

Q. What synthetic routes enable selective functionalization of the azabicyclo core for SAR studies?

  • Methodological Answer :
  • Reductive Amination : Introduce alkyl/aryl groups at the amine position using NaBH₃CN .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids modifies aromatic substituents.
  • Protection/Deprotection Strategies : Use Boc or Fmoc groups to isolate reactive sites .
    Monitor regioselectivity via 2D NMR (NOESY) and compare with DFT-calculated transition states .

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